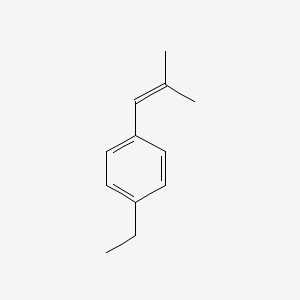

1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene

Description

Significance of Arylalkene Scaffolds in Organic Chemistry Research

Arylalkene scaffolds are fundamental building blocks in organic synthesis and medicinal chemistry. omicsonline.org Their prevalence stems from their utility in constructing more complex molecular architectures and their presence in a vast number of biologically active molecules. The carbon-carbon double bond of the alkene and the aromatic ring provide multiple sites for chemical modification, making them versatile intermediates for a wide range of chemical transformations. acs.org

In research, these scaffolds are crucial for developing new synthetic methodologies, including visible-light photocatalysis and various cross-coupling reactions that enable the efficient formation of C-C bonds. acs.orgnih.gov The study of arylalkene frameworks contributes to a deeper understanding of reaction mechanisms and the development of environmentally benign chemical processes. acs.org The concept of a molecular scaffold—the core structure of a molecule—is widely used to assess the diversity of chemical libraries and to group phytochemicals with the same core structure for further development. researchgate.net

Overview of Structural Classes and Research Relevance

Substituted alkenylbenzenes encompass a wide array of structural classes, with variations in the substitution pattern on the aromatic ring and the structure of the alkenyl side chain. These structural variations can have profound effects on the compound's chemical and biological properties. researchgate.netnih.gov

Many alkenylbenzenes are naturally occurring compounds found in the essential oils of plants, where they contribute to the aroma and flavor of spices and herbs. researchgate.netresearchgate.net Well-known examples include estragole (B85927) (found in tarragon), anethole (B165797) (in anise and fennel), and eugenol (B1671780) (in cloves). Even minor structural differences, such as the position of the double bond in the alkyl side chain (e.g., estragole vs. anethole), can lead to significant differences in their metabolic pathways and biological activity. nih.gov This sensitivity to subtle structural changes makes the study of this class of compounds particularly relevant for toxicology and medicinal chemistry, as researchers aim to understand how specific structural features influence a molecule's function. nih.govnih.gov

Scope of Academic Inquiry for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene

The compound 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is a specific member of the substituted alkenylbenzene class. While it is a recognized chemical entity with a defined structure and properties, it has not been the subject of extensive, dedicated academic research. Its primary presence is within chemical databases and supplier catalogs. nih.gov

The academic inquiry into this specific molecule is currently limited to its classification and characterization. Detailed research findings on its synthesis, reactivity, or biological activity are not prominent in the scientific literature. However, its structure suggests that it could be synthesized using established methods for creating arylalkenes, such as Wittig reactions, Heck couplings, or other modern cross-coupling techniques that join an ethyl-substituted benzene (B151609) ring with a 2-methylpropene unit. nih.gov

The compound serves as an example of the vast chemical space occupied by substituted arylalkenes. Its properties can be predicted and understood based on the general principles governing this class of molecules. Future research could explore its potential applications, drawing inspiration from the diverse roles played by other structurally related alkenylbenzenes.

Compound Data

Table 1: Physicochemical Properties of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-4-(2-methylprop-1-enyl)benzene |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.25 g/mol |

| CAS Number | 105737-92-6 |

| Monoisotopic Mass | 160.125200510 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 12 |

Data sourced from PubChem. nih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene |

| Anethole |

| Estragole |

Structure

3D Structure

Properties

CAS No. |

105737-92-6 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethyl-4-(2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3 |

InChI Key |

BLIOUISEMDPNKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity Studies of 1 Ethyl 4 2 Methylprop 1 En 1 Yl Benzene

Mechanistic Investigations of Arylalkene Transformations

The reactivity of the isobutenyl group in 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is characteristic of a trisubstituted, electron-rich alkene. Its conjugation with the p-ethylphenyl group significantly influences the mechanisms of various addition and transformation reactions.

Electrophilic addition to the alkene double bond is a principal reaction pathway for this compound. The mechanism proceeds via the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon atom of the double bond that leads to the formation of the more stable carbocation. libretexts.org

In the case of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, the addition of an electrophile (E⁺) can, in principle, form two different carbocations. The attack at the terminal carbon of the double bond (C-2 of the propenyl chain) results in a highly stabilized tertiary benzylic carbocation. This stability is due to the positive charge being on a tertiary carbon and, more importantly, being delocalized into the adjacent aromatic ring through resonance. The p-ethyl group on the benzene (B151609) ring further enhances this stability through its electron-donating inductive effect. Conversely, attack at the internal carbon (C-1 of the propenyl chain) would yield a less stable secondary carbocation.

The two-step mechanism for electrophilic addition is as follows:

Electrophilic Attack : The π electrons of the alkene's double bond attack an electrophile (e.g., H⁺ from HBr), forming a new sigma bond and a carbocation intermediate. This is the slow, rate-determining step. libretexts.org

Nucleophilic Capture : The resulting carbocation is rapidly attacked by a nucleophile (e.g., Br⁻) to form the final addition product. libretexts.org

Due to the superior stability of the tertiary benzylic carbocation, the addition of electrophilic reagents is highly regioselective.

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product | Mechanistic Rationale |

|---|---|---|---|---|

| HBr | H⁺ | Br⁻ | 2-(4-Ethylphenyl)-2-bromopropane | Formation of the highly stable tertiary benzylic carbocation intermediate. libretexts.org |

| H₂O/H₂SO₄ (Hydration) | H⁺ | H₂O | 2-(4-Ethylphenyl)propan-2-ol | Acid-catalyzed addition of water follows Markovnikov's rule, proceeding through the most stable carbocation. msu.edu |

| Br₂ in CCl₄ (Bromination) | Br⁺ (from polarized Br₂) | Br⁻ | 1,2-Dibromo-2-(4-ethylphenyl)propane | Proceeds via a cyclic bromonium ion intermediate, followed by backside attack of Br⁻ at the more substituted carbon. |

The structure of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is amenable to radical reactions, particularly at the alkene moiety. Unlike electrophilic additions, radical additions, especially in the presence of peroxides (the "anti-Markovnikov" addition), can exhibit different regioselectivity.

In a typical radical addition initiated by a peroxide, a radical initiator (RO•) abstracts a hydrogen from a reagent like HBr to form a bromine radical (Br•). This bromine radical then adds to the double bond. The addition occurs at the carbon that results in the more stable radical intermediate. For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, the addition of Br• to the internal carbon (C-1) would generate a tertiary benzylic radical, which is highly stabilized by resonance with the aromatic ring. Subsequent abstraction of a hydrogen atom from HBr by this intermediate yields the final product.

Furthermore, arylalkenes like this compound can undergo radical polymerization. The benzylic nature of the propagating radical provides significant stability, favoring the polymerization process. The reaction would proceed through the standard steps of initiation, propagation, and termination to form a polymer with a repeating unit derived from the monomer.

| Reaction Type | Initiator/Conditions | Key Intermediate | Expected Product |

|---|---|---|---|

| Radical Addition of HBr | Peroxides (e.g., ROOR), heat or UV light | Tertiary benzylic radical | 1-Bromo-2-(4-ethylphenyl)propane (Anti-Markovnikov product) |

| Radical Polymerization | Radical initiator (e.g., AIBN, benzoyl peroxide) | Tertiary benzylic propagating radical | Poly(1-ethyl-4-(2-methylprop-1-en-1-yl)benzene) |

Cycloaddition reactions are concerted reactions where two unsaturated molecules combine to form a cyclic adduct. The most common example is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, the alkene moiety of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can act as the "dienophile" (the 2π-electron component).

The reactivity of the dienophile is enhanced by the presence of electron-donating groups. The alkene in 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is electron-rich due to the hyperconjugation and inductive effects of the two methyl groups and the resonance donation from the p-ethylphenyl group. Therefore, it is expected to react efficiently with electron-poor dienes. The stereochemistry of the dienophile is retained in the product. libretexts.org

| Diene (4π component) | Reaction Type | Expected Product Class | Rationale |

|---|---|---|---|

| Maleic Anhydride (B1165640) | Diels-Alder | Substituted cyclohexene (B86901) anhydride derivative | Electron-poor diene reacting with an electron-rich dienophile. |

| Tetracyanoethylene (TCNE) | [2+2] Cycloaddition | Substituted cyclobutane (B1203170) derivative | Highly electron-poor alkene reacting with an electron-rich alkene, often favoring a [2+2] pathway. |

| 1,3-Butadiene | Diels-Alder | Substituted cyclohexene | Reaction is possible but may be slow due to the less pronounced electronic difference between reactants. |

The alkene double bond is susceptible to oxidation by various reagents, often leading to cleavage of the carbon-carbon double bond or the formation of epoxides.

Ozonolysis : Reaction with ozone (O₃) followed by a reductive (e.g., dimethyl sulfide, Zn/H₂O) or oxidative (e.g., H₂O₂) workup is a powerful method for cleaving the double bond. For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, this reaction would cleave the double bond to yield two carbonyl compounds.

Oxidative Cleavage with KMnO₄ : Strong oxidation with hot, concentrated potassium permanganate (B83412) (KMnO₄) also cleaves the double bond. The products are ketones and, if a hydrogen is present on the double-bonded carbon, carboxylic acids.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide. This reaction is a syn-addition of an oxygen atom across the double bond.

| Reagent/Conditions | Reaction Type | Expected Products |

|---|---|---|

| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Ozonolysis (reductive workup) | 4-Ethylacetophenone and Acetone |

| 1. O₃; 2. H₂O₂ | Ozonolysis (oxidative workup) | 4-Ethylbenzoic acid and Acetone |

| KMnO₄ (hot, concentrated) | Oxidative Cleavage | 4-Ethylbenzoic acid and Acetone |

| m-CPBA | Epoxidation | 2-(4-Ethylphenyl)-2,3-dimethyloxirane |

Role of the Aromatic Ring in Reactivity Modulation

The substituted benzene ring is not merely a spectator in the reactions of the alkene moiety. Its electronic properties play a crucial role in modulating the reactivity of the double bond.

The rate and mechanism of reactions at the alkene double bond are significantly influenced by the electronic nature of the substituents attached to it. In 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, the key substituents on the double bond are two methyl groups and the p-ethylphenyl group.

Inductive Effect : Alkyl groups, such as the two methyl groups and the ethyl group on the ring, are electron-donating through the sigma-bond framework (inductive effect). This effect increases the electron density of the π-system of the alkene, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com

Resonance (Mesomeric) Effect : The p-ethylphenyl group can donate electron density to the alkene double bond via resonance. This is particularly important in stabilizing cationic intermediates formed during electrophilic addition. The delocalization of the positive charge from the benzylic position into the aromatic ring is a powerful stabilizing factor that accelerates the rate-determining step of the reaction. The ethyl group in the para position further enhances this donating ability, albeit modestly, through induction and hyperconjugation.

The cumulative effect of these electron-donating groups is an activated alkene double bond that is highly susceptible to attack by electrophiles and readily forms stabilized cationic and radical intermediates.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Impact on Alkene Reactivity |

|---|---|---|---|

| Two Methyl groups (on the alkene) | Electron-donating (+I) | N/A (Hyperconjugation) | Increases nucleophilicity; stabilizes adjacent carbocation. |

| p-Ethylphenyl group | Weakly electron-donating (+I) | Strongly electron-donating (+M) | Significantly increases nucleophilicity; strongly stabilizes benzylic carbocation/radical intermediates. |

Steric Effects on Reaction Pathways

The steric hindrance presented by the substituents on 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene plays a critical role in determining the accessibility of reactive sites and the stereochemical outcome of reactions. The molecule possesses two key bulky groups: an ethyl group and a 2-methylprop-1-en-1-yl (isobutenyl) group, attached at the para positions of the benzene ring.

The isobutenyl group, with its two methyl substituents at the terminal carbon of the double bond, creates significant steric congestion around the alkene functionality. This steric bulk can impede the approach of reagents, thereby influencing the regioselectivity and rate of reactions such as electrophilic additions. For instance, in reactions where a carbocation intermediate is formed, the steric strain can influence the stability of the intermediate and potentially favor rearrangement pathways.

The interplay of these steric factors is crucial in understanding the molecule's reactivity. For example, in reactions where a backside attack is required, such as in certain nucleophilic substitution pathways if the benzylic position were functionalized, the steric hindrance from the bulky groups would significantly slow down or even prevent the reaction from occurring.

Catalytic Studies for Selective Conversions

Catalysis offers a powerful tool for achieving selective transformations of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, overcoming the inherent reactivity patterns and steric limitations of the molecule. Both transition metal catalysis and organocatalysis provide distinct advantages for the selective conversion of this arylalkene.

Transition metal catalysts are widely employed for a variety of transformations involving arylalkenes, including hydrogenation, cross-coupling, and C-H functionalization reactions. For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, these catalytic systems can enable selective modifications at either the alkene or the aromatic C-H bonds.

Hydrogenation: The catalytic hydrogenation of the alkene double bond in 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved using various transition metal catalysts such as palladium, platinum, or rhodium. youtube.com The reaction's efficiency and selectivity can be influenced by the choice of catalyst, solvent, and reaction conditions. Due to the steric hindrance around the double bond, harsher conditions (higher pressure or temperature) might be required compared to less substituted alkenes.

Dehydrosilylation: Cobalt-catalyzed dehydrosilylation presents a method for the synthesis of vinylsilanes from arylalkenes. acs.org The regioselectivity of this reaction is often controlled by the ligand environment of the cobalt catalyst. For a substrate like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, the steric bulk would likely favor the formation of the (E)-vinylsilane.

Arylation: Ligand-controlled regiodivergent arylation of arylalkenes using rhodium catalysts allows for the selective formation of either 1,1-diarylalkenes or 1,2-diarylalkenes. nih.gov The choice of ligand, such as a chiral diene or DM-BINAP, can completely switch the regioselectivity of the reaction. nih.gov The electronic and steric properties of the substituents on the arylalkene play a significant role in the outcome of these reactions.

C-H Allylation: Silver-mediated allylation of aryl alkenes can provide access to 1,4-dienes with high regio- and stereoselectivity. researchgate.net This type of transformation could potentially be applied to the aromatic ring of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, although the directing effects of the existing alkyl substituents would need to be considered.

Table 1: Examples of Transition Metal-Catalyzed Reactions on Arylalkenes

| Reaction | Catalyst System | Substrate Type | Product Type | Key Features |

| Dehydrosilylation | (PONN)CoCl2 / NaBEt3H | Arylalkenes | (E)-Vinylsilanes | High stereospecificity. acs.org |

| Arylation (α-addition) | Rhodium / Chiral Diene | Aryl(alkyl)alkynes | 1,1-Diarylalkenes | Ligand-controlled reverse regioselectivity. nih.gov |

| Arylation (β-addition) | Rhodium / DM-BINAP | Aryl(alkyl)alkynes | 1,2-Disubstituted Alkenes | "Normal" regioselectivity. nih.gov |

| Hydrogenation | Pd/C, PtO2, Rh/C | Alkenes | Alkanes | Syn-addition of hydrogen. youtube.com |

| C-H Allylation | AgOTf | Aryl Alkenes | 1,4-Dienes | High regio- and stereoselectivity. researchgate.net |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of arylalkene chemistry, organocatalysts can be employed for a range of enantioselective transformations.

For a molecule like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, organocatalytic approaches could be utilized for asymmetric reactions at the alkene moiety. For example, chiral Brønsted acids or amines could catalyze the enantioselective addition of nucleophiles to the double bond. The steric hindrance of the isobutenyl group would be a significant factor in such reactions, potentially leading to high levels of stereocontrol as the catalyst and substrate would have a more defined transition state geometry.

Asymmetric epoxidation of the double bond using organocatalysts, such as those based on chiral ketones or iminium ions, could provide a route to chiral epoxides, which are valuable synthetic intermediates. Furthermore, organocatalytic methods for the asymmetric functionalization of the benzylic C-H bonds of the ethyl group could also be envisioned, although this is a more challenging transformation.

The field of organocatalysis is rapidly evolving, with new catalysts and reactions being continuously developed. These advancements hold significant promise for the selective and asymmetric functionalization of complex molecules like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene.

Computational Chemistry and Theoretical Studies on 1 Ethyl 4 2 Methylprop 1 En 1 Yl Benzene Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties. For a molecule like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, these calculations would focus on the interplay between the aromatic benzene (B151609) ring and the appended alkenyl and ethyl groups.

Aromaticity and Delocalization Studies

Aromaticity is a key concept in chemistry, describing the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. ehu.eus The benzene core of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is inherently aromatic. Computational studies quantify this property through various descriptors related to structure, energy, and magnetic criteria. ucm.es

The delocalization of π-electrons is a defining feature of aromatic systems and is crucial for their stability. zenodo.org Quantum chemical calculations can map the electron delocalization patterns, showing how the ethyl and 2-methylprop-1-en-1-yl substituents influence the electron density distribution within the benzene ring. rsc.org Aromatic stabilization energy (ASE) is a common metric, calculated by comparing the energy of the cyclic compound to an appropriate acyclic reference. Other indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA), are also used to assess the degree of aromaticity. NICS calculations, for instance, would predict a negative value at the center of the benzene ring, indicative of a diatropic ring current, a hallmark of aromaticity.

| Aromaticity Descriptor | Typical Value for Aromatic Ring | Information Provided |

| Aromatic Stabilization Energy (ASE) | High positive value | Thermodynamic stability due to cyclic delocalization. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Close to 1 | Indicates low bond length alternation, a structural sign of aromaticity. |

| NICS(0) (Nucleus-Independent Chemical Shift) | Large negative value (e.g., -7 to -10 ppm) | Measures magnetic shielding at the ring center, indicating an aromatic ring current. |

| π-Electron Delocalization Indices | High values between adjacent atoms | Quantifies the extent of electron sharing within the π-system. zenodo.org |

Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a small gap suggests high reactivity. ajchem-a.comnih.gov

For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, molecular orbital analysis would reveal the spatial distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the π-system of the benzene ring and the alkene substituent, as these are the most electron-rich regions. The LUMO would also be distributed across this π-system. Visualizing these orbitals helps predict the sites for electrophilic and nucleophilic attack. For example, regions with a high HOMO coefficient are susceptible to attack by electrophiles. These calculations can also determine various reactivity descriptors. ajchem-a.com

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. ajchem-a.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a single, often static, molecule, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of a solvent. semanticscholar.orgmdpi.com

Intermolecular Interactions and Aggregation Behavior

In the condensed phase (liquid or solid), molecules of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene interact through non-covalent forces. These include van der Waals forces (dispersion and dipole-dipole) and π-π stacking interactions between the aromatic rings. MD simulations can model these interactions to predict how molecules arrange themselves and whether they are likely to form aggregates. bohrium.com The study of aggregation is important as it can significantly alter the material's properties. In some aromatic systems, aggregation can lead to phenomena like aggregation-induced emission (AIE), where molecular aggregates show enhanced fluorescence compared to individual molecules. nih.govrsc.org Simulations can reveal the preferred orientation of molecules within an aggregate, such as parallel or T-shaped arrangements of the benzene rings.

| Interaction Type | Description | Relevance to 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | A primary force driving aggregation; can occur in slipped-parallel or T-shaped geometries. |

| Van der Waals Forces | Weak forces arising from temporary fluctuations in electron density (London dispersion forces). | Contribute to overall cohesion in the liquid and solid states. |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Important for behavior in polar or aqueous environments. |

Solute-Solvent Interactions and Solvation Effects

The solvent environment can profoundly influence a molecule's behavior, affecting its conformation, reactivity, and stability. nih.govresearchgate.net MD simulations are used to study these solute-solvent interactions explicitly by modeling individual solvent molecules around the solute. rsc.org Alternatively, implicit solvent models, like the Polarizable Continuum Model (PCM), can account for bulk solvent effects. rsc.org For a nonpolar molecule like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, simulations would explore how it interacts with different solvents. In nonpolar solvents, interactions would be dominated by weak van der Waals forces. In polar solvents, the hydrophobic effect would drive the solute molecules to minimize contact with the solvent, potentially promoting aggregation. rsc.org

Conformational Dynamics of Arylalkenes

| Parameter | Description | Insights Gained |

| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry. | Identifies stable conformers (energy minima) and transition states (saddle points). |

| Dihedral Angle Distribution | The probability of finding a specific dihedral angle during a simulation. | Reveals the preferred rotational orientations of molecular fragments. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Tracks the stability and structural changes of the molecule over time. mdpi.com |

| Rotational Energy Barrier | The energy required to rotate around a specific chemical bond. | Determines the rate of interconversion between different conformers. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Arylalkenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or physicochemical properties, respectively. researchgate.net For arylalkenes, such as 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, these models can predict a range of endpoints, from reactivity and toxicity to physical properties like boiling point and solubility. The development of a QSAR/QSPR model involves the selection of a dataset of molecules with known activities or properties, the calculation of molecular descriptors, the creation of a mathematical model, and rigorous validation. nih.gov

The predictive power of these models relies on the selection of appropriate molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For a molecule like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, key descriptors would likely include:

Hydrophobicity (logP): The ethyl and 2-methylprop-1-en-1-yl groups contribute to the lipophilicity of the molecule, which influences its environmental fate and biological interactions.

Molecular Weight and Volume: These basic descriptors correlate with various physical properties.

Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity, particularly in electrophilic addition reactions common to alkenes. nih.gov The electron-donating nature of the ethyl and alkyl-substituted vinyl groups would influence the electron density of the benzene ring and the double bond.

Topological Indices: These descriptors quantify molecular branching and shape, which can be related to properties like boiling point and viscosity. kashanu.ac.ir

A hypothetical QSPR model for predicting a specific property (e.g., boiling point) of a series of alkyl-substituted styrenes, including 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, might take the form of a multiple linear regression (MLR) equation:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)*

Where 'c' represents the regression coefficients determined from a training set of molecules.

Table 1: Hypothetical Descriptors for QSPR Modeling of Arylalkenes

| Descriptor | Description | Potential Influence on 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene |

| logP | Octanol-water partition coefficient | High value expected due to alkyl and alkenyl substituents, suggesting bioaccumulation potential. |

| MW | Molecular Weight | Directly calculated from the molecular formula (C₁₂H₁₆). |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Influences susceptibility to electrophilic attack; expected to be relatively high due to electron-donating groups. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Polarizability | Ease of distortion of the electron cloud | Influenced by the π-systems of the benzene ring and the double bond. |

The validation of such models is crucial and typically involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies. For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, theoretical studies can predict its behavior in various reactions, such as electrophilic additions to the double bond and electrophilic aromatic substitution on the benzene ring.

Electrophilic Addition to the Alkene:

The double bond in the 2-methylprop-1-en-1-yl group is susceptible to electrophilic attack. The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). ucalgary.ca Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway.

For the hydrohalogenation (e.g., with HBr) of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, two possible carbocation intermediates could form upon protonation of the double bond. The more stable carbocation will be the one where the positive charge is on the tertiary carbon atom, which is also a benzylic position, allowing for resonance stabilization by the benzene ring. DFT calculations would involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the calculated transition state connects the reactants and the desired products.

The predicted reaction pathway would show that the formation of the tertiary benzylic carbocation is energetically favored, leading to the corresponding alkyl halide as the major product.

Electrophilic Aromatic Substitution:

The ethyl and 2-methylprop-1-en-1-yl substituents on the benzene ring are activating and ortho-, para-directing groups. libretexts.org Theoretical calculations can quantify this directing effect by modeling the transition states for electrophilic attack (e.g., nitration or halogenation) at the ortho, meta, and para positions. The relative energies of these transition states would indicate the preferred site of substitution. Due to steric hindrance from the bulky 2-methylprop-1-en-1-yl group, electrophilic attack at the ortho position might be disfavored compared to the para position, which is already occupied by the ethyl group. Therefore, substitution would likely occur at the positions ortho to the ethyl group and meta to the 2-methylprop-1-en-1-yl group.

Table 2: Hypothetical Calculated Relative Energies for Electrophilic Nitration of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene

| Position of Attack | Relative Transition State Energy (kcal/mol) | Expected Product Distribution |

| Ortho to Ethyl group | 0.0 (reference) | Major |

| Meta to Ethyl group | +5.2 | Minor |

| Ortho to 2-methylprop-1-en-1-yl group | +2.8 (steric hindrance) | Moderate |

Oxidation Pathways:

The oxidation of alkylbenzenes can proceed via free-radical mechanisms, often initiated by hydrogen abstraction from the benzylic position. numberanalytics.comnumberanalytics.com For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, both the ethyl group and the 2-methylprop-1-en-1-yl group have benzylic hydrogens. Computational studies could model the bond dissociation energies of these C-H bonds to predict the initial site of radical formation. The subsequent reaction pathways, involving the formation of peroxy radicals and their decomposition, could also be mapped out to predict the likely oxidation products, such as ketones and alcohols. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides a map of all the hydrogen atoms in the molecule. For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, distinct signals are predicted for the ethyl group, the aromatic protons, the vinylic proton, and the two methyl groups on the double bond. The para-substitution on the benzene (B151609) ring leads to a symmetrical pattern for the aromatic protons, which often appears as two doublets. libretexts.org The vinylic proton signal is expected to be a singlet, and the two methyl groups on the propenyl moiety are predicted to be nearly equivalent, also resulting in a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. nih.gov Due to the molecule's symmetry, fewer signals than the total number of carbons (12) are expected. Distinct peaks are predicted for the carbons of the ethyl group, the four unique carbons of the para-substituted benzene ring, the two sp² carbons of the propenyl group's double bond, and the two equivalent methyl carbons. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene*

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl -CH₂ | ~2.6 (quartet) | ~29 |

| Aromatic C-H (ortho to ethyl) | ~7.1 (doublet) | ~128 |

| Aromatic C-H (ortho to propenyl) | ~7.3 (doublet) | ~129 |

| Vinylic =C-H | ~6.3 (singlet) | ~126 |

| Propenyl -C(CH₃)₂ | ~1.9, ~2.1 (singlets) | ~135 |

| Propenyl -CH₃ | ~21, ~27 | |

| Aromatic C-Ethyl | ~144 | |

| Aromatic C-Propenyl | ~138 |

*Note: These are predicted values based on established chemical shift correlations and data from analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is highly effective for identifying the presence of specific functional groups. The spectrum for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is expected to show characteristic absorptions for its aromatic and alkenyl components.

Key expected absorptions include:

Aromatic C-H Stretch: A peak just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the benzene ring. libretexts.org

Aliphatic C-H Stretch: Stronger peaks between 2850-2975 cm⁻¹ from the C-H bonds of the ethyl and methyl groups. pressbooks.pub

C=C Stretch (Aromatic): Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. pressbooks.pub

C=C Stretch (Alkenyl): An absorption around 1650 cm⁻¹ for the carbon-carbon double bond of the propenyl group.

Out-of-Plane Bending: A strong absorption in the 800-850 cm⁻¹ range, indicative of 1,4- (para) disubstitution on a benzene ring. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene*

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Alkenyl C=C Stretch | ~1650 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-H Out-of-Plane Bend (p-disubstituted) | 800 - 850 | Strong |

*Note: Predicted values based on typical functional group absorption regions.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information. chemguide.co.uk For 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene (C₁₂H₁₆), the molecular weight is approximately 160.25 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak is expected at m/z 160. The most significant fragmentation is predicted to be benzylic cleavage—the breaking of the bond adjacent to the aromatic ring. Loss of a methyl group (•CH₃, 15 Da) from the ethyl group to form a stable benzylic carbocation is highly probable, resulting in a major fragment at m/z 145. docbrown.info This fragment would be the base peak in the spectrum. Further fragmentation could involve the loss of the entire ethyl group or rearrangements involving the propenyl side chain.

Table 3: Predicted Key Mass Fragments for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene*

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

| 160 | [C₁₂H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (Benzylic Cleavage) |

| 117 | [M - C₃H₇]⁺ | Loss of a propyl radical from the propenyl side chain |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |

*Note: Predicted fragmentation based on established principles of mass spectrometry.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, byproducts, or other components in a mixture, and for assessing its purity.

Gas Chromatography (GC) and GC-MS

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. quora.com

Given its hydrocarbon nature, it would be well-separated on a nonpolar or mid-polarity capillary column (e.g., those with polydimethylsiloxane-based stationary phases like DB-1 or DB-5). The elution order in GC is generally governed by boiling point; compounds with lower boiling points elute faster. sigmaaldrich.com Therefore, 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene would elute after related compounds with fewer carbon atoms (like ethylbenzene (B125841) or styrene) and before larger alkylbenzenes. usgs.gov When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound at its specific retention time by matching its mass spectrum with known data or by interpreting the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. waters.com For a nonpolar molecule like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, reversed-phase HPLC is the most suitable method. moravek.com

In a reversed-phase setup, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). pharmaknowledgeforum.comsielc.com The nonpolar analyte interacts strongly with the nonpolar stationary phase and is retained. Increasing the proportion of the organic solvent in the mobile phase decreases the retention time. askfilo.com Purity assessment is typically performed using a UV detector, as the benzene ring possesses a strong chromophore that absorbs UV light (typically around 254 nm). libretexts.org Coupling HPLC with mass spectrometry (LC-MS) can provide molecular weight confirmation, although GC-MS is more commonly used for this type of volatile, nonpolar compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental and versatile technique for the qualitative analysis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene. libretexts.orgwikipedia.org This method is predicated on the differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel or alumina, and a liquid mobile phase. wisc.edu Due to its non-polar, hydrocarbon nature, 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is expected to exhibit weak adsorption to polar stationary phases. Consequently, it will travel further up the TLC plate with the mobile phase, resulting in a relatively high Retention Factor (Rf). The selection of the mobile phase is critical for achieving effective separation from other components in a mixture. wikipedia.org Non-polar solvents or mixtures of non-polar and slightly more polar solvents are generally employed for the elution of alkylbenzenes.

Visualization of the compound on the TLC plate is typically achieved under UV light (254 nm), where the aromatic ring will absorb UV radiation and cause the fluorescent indicator in the stationary phase to quench, revealing a dark spot. libretexts.org For more permanent visualization, staining with reagents such as potassium permanganate (B83412) or vanillin (B372448) can be employed, which react with the double bond in the 2-methylprop-1-en-1-yl substituent.

Table 1: Illustrative TLC Conditions for Non-Polar Aromatic Hydrocarbons

| Stationary Phase | Mobile Phase (Solvent System) | Typical Analytes | Expected Rf Range for Non-Polar Compounds |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane | Alkylbenzenes, Styrenes | 0.7 - 0.9 |

| Silica Gel 60 F254 | Toluene | Aromatic Hydrocarbons | 0.6 - 0.8 |

| Silica Gel 60 F254 | Cyclohexane (B81311):Ethyl Acetate (95:5) | Mixtures of varying polarity | 0.5 - 0.7 |

| Alumina | Heptane | Unsaturated Hydrocarbons | 0.6 - 0.9 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography, making it particularly well-suited for the analysis of non-polar compounds like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene. libretexts.org This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. rsc.orgedpsciences.org The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional HPLC. edpsciences.org

For the analysis of aromatic hydrocarbons, SFC is often performed on packed columns similar to those used in HPLC. rsc.org The retention of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene would be influenced by its interaction with the stationary phase and its solubility in the supercritical mobile phase. By modifying the mobile phase with small amounts of a polar co-solvent (e.g., methanol), the polarity of the mobile phase can be adjusted to fine-tune the separation of components in a mixture. edpsciences.org SFC is particularly advantageous for separating isomers and complex hydrocarbon mixtures found in petroleum products and environmental samples. jascoinc.comteledynelabs.com

The following table outlines typical SFC parameters that could be adapted for the analysis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, based on established methods for similar aromatic compounds.

Table 2: General SFC Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Typical Condition | Rationale/Effect on Separation |

|---|---|---|

| Mobile Phase | Supercritical CO2 with 0-10% Methanol or Acetonitrile modifier | Controls solvent strength and selectivity. edpsciences.org |

| Stationary Phase | Octadecylsilane (C18), Phenyl, or Ethylpyridine bonded silica | Provides separation based on hydrophobicity and π-π interactions. |

| Column Temperature | 35 - 60 °C | Affects mobile phase density and solute solubility. edpsciences.org |

| Back Pressure | 100 - 200 bar | Maintains the supercritical state of the mobile phase. |

| Flow Rate | 1 - 4 mL/min | Higher flow rates than HPLC are possible due to low viscosity. edpsciences.org |

| Detection | UV-Vis (254 nm), Mass Spectrometry (MS) | Aromatic ring provides strong UV absorbance; MS allows for positive identification. |

X-ray Diffraction Studies for Molecular Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For a molecule like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques to solidify the compound. While no specific crystallographic data for this compound is publicly available, X-ray diffraction studies on numerous other substituted benzene derivatives provide a clear understanding of the expected molecular geometry. docbrown.infoaps.org The benzene ring would be planar, with C-C bond lengths intermediate between those of a single and a double bond, typically around 1.39 Å. docbrown.info The C-C-C bond angles within the hexagonal ring would be approximately 120°. docbrown.info The geometry of the ethyl and 2-methylprop-1-en-1-yl substituents, including their bond lengths and their orientation relative to the benzene ring, could be precisely determined.

The table below presents expected structural parameters for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene based on data from X-ray diffraction studies of similar molecules.

Table 3: Predicted Molecular Geometry Parameters from X-ray Diffraction Principles

| Structural Feature | Parameter | Expected Value | Reference from Similar Structures |

|---|---|---|---|

| Benzene Ring | C-C Bond Length | ~ 1.39 Å | Typical aromatic C-C bond. docbrown.info |

| Benzene Ring | C-C-C Bond Angle | ~ 120° | Ideal sp2 hybridization. docbrown.info |

| Ethyl Group | Ring C - CH2 Bond Length | ~ 1.51 Å | Aryl sp2 C - Alkyl sp3 C bond. |

| Ethyl Group | CH2 - CH3 Bond Length | ~ 1.54 Å | Alkyl sp3 C - sp3 C bond. |

| Prop-1-en-1-yl Group | Ring C = C Bond Length | ~ 1.48 Å | Aryl sp2 C - Alkene sp2 C bond. |

| Prop-1-en-1-yl Group | C=C Double Bond Length | ~ 1.34 Å | Typical alkene C=C bond. |

Advanced Detection and Quantification Methods in Complex Matrices

The detection and quantification of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, a volatile organic compound (VOC), in complex environmental or biological matrices often require highly sensitive and selective analytical methods. azom.comresearchgate.net These matrices can include air, water, soil, and biological tissues. researchgate.netcdc.gov Standard approaches typically involve sample preparation to extract and concentrate the analyte, followed by analysis using a chromatographic technique coupled to a sensitive detector.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method for this purpose. The gas chromatograph separates the VOCs in the sample, and the mass spectrometer provides positive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern, as well as sensitive quantification. azom.com

For real-time analysis and detection of trace levels of VOCs, more advanced direct injection mass spectrometry techniques are employed. These include Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). azom.com These methods can analyze air samples directly without pre-concentration, offering high sensitivity and rapid response times, which is crucial for applications like air quality monitoring.

The following table summarizes the key characteristics of these advanced methods for the detection and quantification of VOCs like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene in complex matrices.

Table 4: Performance of Advanced Methods for VOC Analysis in Complex Matrices

| Method | Principle | Typical Limits of Detection (LOD) | Advantages | Common Matrices |

|---|---|---|---|---|

| GC-MS | Chromatographic separation followed by mass analysis. | ng/L to µg/L (ppt to ppb) | High selectivity and specificity, well-established method. azom.comresearchgate.net | Water, Soil, Air (with pre-concentration). researchgate.netrsc.org |

| PTR-MS | Soft chemical ionization using H3O+ ions. | pptv (parts-per-trillion by volume) | Real-time analysis, no sample preparation needed. azom.com | Air, Breath. |

| SIFT-MS | Soft chemical ionization using multiple reagent ions (H3O+, NO+, O2+). | pptv to low ppb | Real-time analysis, can distinguish some isomers. azom.com | Air, Headspace of liquids/solids. |

| SESI-HRMS | Secondary Electrospray Ionization with High-Resolution Mass Spectrometry. | pptv | Real-time, high mass accuracy for formula determination. researchgate.net | Air, Breath, Headspace of cultures. researchgate.net |

Environmental Fate and Biotransformation Pathways

Biodegradation of Branched Alkylbenzenes and Analogues

The microbial breakdown of alkylbenzenes is a primary mechanism for their removal from the environment. However, the efficiency of this process is significantly influenced by the molecular structure of the specific compound.

In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the degradation of alkylbenzenes. aropha.com This process typically involves the oxidation of either the aromatic ring or the alkyl side chain. For many alkylbenzenes, the initial enzymatic attack occurs on the alkyl side chain. However, the branched nature of the side chain in compounds like 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can impede microbial degradation, making them more resistant than their linear counterparts. nih.gov Functional groups that are generally favorable for biodegradation include esters, amides, hydroxyls, and carboxyls, while branching tends to have a negative influence. aropha.com

Under anaerobic conditions, the degradation of alkylbenzenes proceeds through different and often slower pathways. A key initial step for some alkylbenzenes is the addition of fumarate to the alkyl side chain, a reaction catalyzed by enzymes like benzylsuccinate synthase. nih.gov This process has been observed in various strains of anaerobic bacteria that can use compounds like toluene, m-xylene, and ethylbenzene (B125841) as substrates with nitrate, iron(III), or sulfate as electron acceptors. nih.gov However, the branched structure of certain alkylbenzenes can hinder this enzymatic activation, contributing to their persistence in anoxic environments.

The microbial oxidation of the alkyl side chain is a critical step in the breakdown of alkylbenzenes. Several pathways are involved:

ω-Oxidation: This involves the oxidation of the terminal methyl group of the alkyl chain to a carboxylic group. nih.gov

β-Oxidation: Following the initial oxidation, the resulting fatty acid-like side chain is typically shortened by the sequential removal of two-carbon units. nih.govexeter.ac.uk This has been observed in the degradation of long-chain n-alkylbenzenes by various bacteria. nih.gov

α-Oxidation: This pathway involves oxidation at the carbon atom adjacent to the aromatic ring.

The branched structure of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can interfere with these typical oxidation sequences, potentially leading to slower degradation rates.

A diverse range of microorganisms, including various bacteria and fungi, are capable of degrading alkylbenzenes. nih.gov Genera such as Pseudomonas, Nocardia, and various sulfate-reducing bacteria have been identified as key degraders. nih.govias.ac.in For instance, Nocardia amarae has been shown to degrade linear alkyl benzene (B151609) isomers, with the degradation rate being influenced by the position of the phenyl group on the alkyl chain. ias.ac.in Similarly, sulfate-reducing bacteria have been isolated that can grow on o-xylene and m-xylene. nih.gov These microorganisms possess the enzymatic systems necessary to attack both the aromatic ring and the alkyl side chain.

Persistence and Environmental Implications of Branched Alkyl Chains

The presence of branched alkyl chains is a significant factor contributing to the environmental persistence of organic pollutants. mdpi.comresearchgate.net Highly branched alkyl groups can make compounds like branched-chain dodecylbenzene sulfonate less susceptible to biodegradation compared to their linear counterparts. nih.gov This recalcitrance can lead to their accumulation in various environmental compartments, such as soil and water, posing long-term environmental risks. researchgate.net The persistence of these compounds is a key criterion in assessing their potential environmental impact. researchgate.net

Photodegradation and Other Abiotic Degradation Pathways

In addition to microbial processes, abiotic degradation pathways can contribute to the transformation of alkylbenzenes in the environment. Photodegradation, the breakdown of compounds by light, is a notable abiotic process. The ultraviolet (UV) photolysis of alkylbenzenes can lead to their decomposition. aip.org For instance, the major relaxation process for photoexcited alkylbenzenes is internal conversion to highly excited vibrational levels of the ground electronic state, followed by decomposition. aip.org This process can be influenced by the presence of photosensitizers and the availability of oxygen. Continuous flow photochemical reactors have been used to study the selective photooxidation of alkylbenzenes. qub.ac.uk

Formation of Degradation Intermediates and Metabolites

Extensive research into the environmental fate and biotransformation of the common non-steroidal anti-inflammatory drug, ibuprofen, has identified numerous degradation products. These intermediates and metabolites are formed through various processes, including oxidation, photodegradation, and microbial metabolism. A key transformation pathway for ibuprofen in the environment is decarboxylation, which leads to the formation of various simpler aromatic compounds.

However, based on a thorough review of the available scientific literature, 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is not a recognized degradation intermediate or metabolite resulting from the decarboxylation of ibuprofen. Studies on the degradation of ibuprofen have consistently identified other compounds as the primary and secondary products of its breakdown.

For instance, mechanochemical degradation of ibuprofen has been shown to yield compounds such as 1-(4-isobutylphenyl)ethanone and 1-isobutyl-4-vinylbenzene through a complex pathway that includes decarboxylation. Similarly, photodegradation studies have reported the formation of various photoproducts, none of which include 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene.

The established metabolic pathways of ibuprofen in biological systems primarily involve hydroxylation and carboxylation of the isobutyl side chain, followed by conjugation. These pathways lead to metabolites such as hydroxyibuprofen and carboxyibuprofen. Bacterial degradation of ibuprofen has also been studied, with identified intermediates including catechols and other ring-cleavage products.

Advanced Applications and Future Research Directions in Chemical Science

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The molecular architecture of 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene makes it a plausible candidate as a synthetic intermediate in the construction of more complex molecular frameworks. Its reactivity is primarily centered around the vinyl group and the aromatic ring, offering multiple sites for chemical modification.

Precursors for Polycyclic Aromatic Compounds

Substituted styrenes are recognized as potential precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs). acs.org The formation of PAHs can occur through thermal degradation and cyclization reactions. researchgate.net For instance, the thermal degradation of styrene-containing polymers like styrene-butadiene rubber has been shown to produce a variety of PAHs. acs.org While direct studies on 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene are not available, its structure suggests it could undergo intramolecular or intermolecular cyclization under appropriate thermal or catalytic conditions to form more complex aromatic systems. The presence of the ethyl and isobutenyl groups could influence the regioselectivity of such cyclization reactions, potentially leading to the formation of specifically substituted PAHs.

The general mechanism for PAH formation from styrenic compounds often involves initial reactions at the vinyl group, followed by cyclization and aromatization steps. The specific conditions and resulting products would be a valuable area for future research.

Building Blocks for Functional Organic Materials

The development of novel functional organic materials is a cornerstone of modern chemistry, with applications in electronics, photonics, and materials science. Substituted styrenes are versatile building blocks in this field due to the reactivity of the vinyl group, which allows for polymerization and other addition reactions. rsc.org

The structure of 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene suggests its potential as a monomer for creating functional polymers. The alkyl substituents on the aromatic ring can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and morphology. By incorporating this monomer into a polymer chain, materials with tailored electronic and optical properties could potentially be developed.

Polymerization Studies of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene and Derivatives

The vinyl group in 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene is a key feature that enables its participation in polymerization reactions. The study of its polymerization behavior could lead to the development of new polymeric materials with unique properties.

Monomer Reactivity in Polymer Synthesis

The reactivity of a styrene (B11656) monomer in polymerization is influenced by the nature of the substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups, such as the ethyl group in the para position of 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene, can affect the electron density of the vinyl group and thereby influence its reactivity in polymerization processes like free radical or anionic polymerization. nih.govacs.org

The steric hindrance caused by the 2-methylprop-1-en-1-yl group could also play a significant role in the polymerization kinetics and the stereochemistry of the resulting polymer. researchgate.net Research into the copolymerization of this monomer with other vinyl monomers would also be a fruitful area of investigation, potentially leading to copolymers with a range of tunable properties.

Table 1: Hypothetical Reactivity Ratios in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Predicted) | r2 (Predicted) | Polymer Type Prediction |

| 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene | Styrene | ~1 | ~1 | Random |

| 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene | Methyl Methacrylate | <1 | >1 | Alternating tendency |

This table is predictive and based on the general reactivity of substituted styrenes. Actual values would need to be determined experimentally.

Development of Novel Polymeric Materials

The polymerization of 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene, either as a homopolymer or as a copolymer, could lead to the creation of novel polymeric materials. The properties of these polymers would be influenced by the molecular weight, polydispersity, and microstructure, which in turn are dependent on the polymerization method used. youtube.com

The presence of the alkyl side chains would likely impact the polymer's glass transition temperature (Tg), solubility, and mechanical properties. For example, the bulky isobutenyl group could increase the polymer's rigidity and thermal stability. These materials could find potential applications in areas such as specialty plastics, coatings, and advanced composites.

Catalytic Transformations for Value-Added Chemicals

The functional groups within 1-ethyl-4-(2-methylprop-1-en-1-yl)benzene, namely the carbon-carbon double bond and the aromatic ring, are amenable to a variety of catalytic transformations to produce value-added chemicals.

Catalytic hydrogenation of the vinyl group and/or the aromatic ring is a common transformation for styrenic compounds. e3s-conferences.orgresearchgate.net Hydrogenation of the vinyl group would yield 1-ethyl-4-isobutylbenzene, while complete hydrogenation would produce 1-ethyl-4-isobutylcyclohexane. These saturated compounds have different physical and chemical properties and could be of interest as specialty solvents or as intermediates in other synthetic pathways.

Catalytic oxidation of the vinyl group could lead to a variety of products depending on the catalyst and reaction conditions. qub.ac.uktandfonline.commatec-conferences.org For example, oxidation could potentially yield the corresponding epoxide, aldehyde, or ketone, which are all valuable intermediates in organic synthesis. Acid-catalyzed cyclization is another potential transformation for alkenylbenzenes, which can lead to the formation of indane or tetralin derivatives. mdpi.comorganic-chemistry.orgresearchgate.net

Table 2: Potential Catalytic Transformations and Products

| Reaction Type | Catalyst (Example) | Potential Product |

| Hydrogenation (vinyl) | Pd/C | 1-Ethyl-4-isobutylbenzene |

| Hydrogenation (aromatic) | Rh/C | 1-Ethyl-4-isobutylcyclohexane |

| Epoxidation | m-CPBA | 2-(4-ethylphenyl)-2,3-dimethyloxirane |

| Oxidation (Wacker-type) | PdCl2/CuCl2 | 1-(4-ethylphenyl)-2-methylpropan-1-one |

| Acid-catalyzed Cyclization | H2SO4 | Substituted indane/tetralin derivatives |

This table presents potential reactions based on the known chemistry of similar compounds. Specific outcomes would require experimental verification.

Interdisciplinary Research with Material Science

The intersection of organic chemistry and material science has led to the development of novel materials with tailored properties. Substituted arylalkenes, including "1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene," represent a versatile class of monomers for the synthesis of advanced polymers. The presence of both an aromatic ring and a polymerizable alkene group allows for the creation of polymers with unique thermal, mechanical, and optical properties.

In polymer chemistry, the ethyl and 2-methylprop-1-en-1-yl substituents on the benzene (B151609) ring of "1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene" can influence the polymerization process and the final properties of the polymer. For instance, the steric hindrance provided by the bulky substituent group can affect the tacticity of the resulting polymer chain, which in turn influences its crystallinity and melting point. Polymers derived from substituted styrenes often exhibit high glass transition temperatures, good thermal stability, and excellent dielectric properties, making them suitable for applications in electronics and as engineering plastics. nih.gov

The development of advanced materials from substituted arylalkenes is an active area of research. For example, the incorporation of such monomers into copolymers can be used to fine-tune the properties of the resulting material. By carefully selecting the comonomers and controlling the polymerization conditions, materials with specific characteristics, such as enhanced impact strength, flame retardancy, or chemical resistance, can be produced. Tri- and tetrasubstituted alkenes are widely utilized in materials chemistry, with applications ranging from sensors to optoelectronic devices. mdpi.com

Table 1: Potential Applications of Polymers Derived from Substituted Arylalkenes

| Property | Potential Application | Rationale |

| High Thermal Stability | Engineering Plastics | The rigid aromatic backbone contributes to a high glass transition temperature. |

| Good Dielectric Properties | Electronic Components | The nonpolar nature of the hydrocarbon structure results in low dielectric loss. |

| Tunable Refractive Index | Optical Polymers | The refractive index can be modified by the incorporation of different substituents on the aromatic ring. |

| Chemical Resistance | Coatings and Adhesives | The stable polymer backbone provides resistance to a wide range of chemicals. |

Emerging Research Frontiers for Substituted Arylalkenes

Substituted arylalkenes are at the forefront of several emerging research areas in chemical science, primarily due to the reactivity of the carbon-carbon double bond and the functionality of the aromatic ring. These compounds are no longer just building blocks for polymers but are now being explored for their potential in catalysis and sustainable chemistry.

In the field of catalysis, derivatives of substituted arylalkenes are being investigated as ligands for transition metal complexes. The electronic properties of the aromatic ring can be tuned by the substituents, which in turn can influence the catalytic activity and selectivity of the metal center. For example, chiral arylalkene-based ligands are being developed for asymmetric catalysis, a key technology for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Furthermore, the direct functionalization of the alkene bond in arylalkenes is a powerful tool for creating complex molecular architectures. acs.org Molybdenum(VI) dioxido complexes have been shown to be active catalysts for the hydroalkylation of aryl alkenes. nih.gov

From a sustainable chemistry perspective, there is a growing interest in developing catalytic reactions that are more environmentally benign. This includes the use of earth-abundant metal catalysts and the development of reactions that proceed with high atom economy. researchgate.net Substituted arylalkenes are valuable substrates in these endeavors. For instance, research is being conducted on the direct C-H functionalization of the aromatic ring in arylalkenes, which avoids the need for pre-functionalized starting materials and reduces waste. researchgate.net Additionally, the selective oxidation of arylalkenes to produce valuable ketones and other oxygenated products is an area of intense research, with a focus on using green oxidants like molecular oxygen or hydrogen peroxide. udg.edu An engineered cytochrome P450 enzyme has been developed for the direct oxidation of internal arylalkenes to ketones. researchgate.net

Table 2: Emerging Research Areas for Substituted Arylalkenes

| Research Area | Focus | Significance |

| Asymmetric Catalysis | Development of chiral ligands from arylalkene scaffolds. | Enables the synthesis of single-enantiomer drugs and agrochemicals. |

| C-H Functionalization | Direct catalytic functionalization of the aromatic C-H bonds. | Improves atom economy and reduces the generation of chemical waste. |

| Green Oxidation | Selective oxidation of the alkene moiety using sustainable oxidants. | Provides environmentally friendly routes to valuable chemical intermediates. |

| Photocatalysis | Utilizing visible light to drive chemical transformations of arylalkenes. | Offers energy-efficient and selective methods for bond formation. acs.org |

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, and how do reaction conditions influence yield and purity?

The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene typically involves alkylation or coupling reactions. For example, cesium-mediated protocols (e.g., as in ) can facilitate selective substitution on the benzene ring. Reaction parameters such as temperature, catalyst loading (e.g., 4CzIPN photoredox catalyst in ), and solvent polarity (e.g., degassed CH₂Cl₂) critically affect yield and byproduct formation. Column chromatography (SiO₂, gradient elution) is commonly used for purification .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

X-ray crystallography (via SHELX programs, ) is the gold standard for confirming the spatial arrangement of substituents, particularly the stereochemistry of the alkenyl group (2-methylprop-1-en-1-yl). NMR spectroscopy (¹H and ¹³C) identifies electronic environments: the ethyl group’s triplet (δ ~1.2 ppm) and the alkenyl protons’ coupling constants (J ~10–16 Hz for trans-configuration). Combined with mass spectrometry, these techniques validate molecular integrity .

Q. What analytical techniques are recommended for characterizing its stability under varying pH and temperature conditions?

Stability studies should employ HPLC-UV or GC-MS to monitor degradation products. For example, compounds with alkenyl groups (like EPPB in ) undergo ·OH radical-mediated reactions in aqueous phases. Accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling can assess thermal and hydrolytic degradation. pH stability (5–9) should be verified via buffered solutions, as seen in analogous methoxybenzene derivatives .

Advanced Research Questions

Q. How do computational methods predict the compound’s reactivity in radical or electrophilic substitution reactions?

Density functional theory (DFT) calculations can model reaction pathways. For instance, the alkenyl group’s electron-rich π-system may favor electrophilic attack at the β-position. Radical stability (e.g., allylic or benzylic) can be predicted using HOMO-LUMO gaps. Computational tools like Gaussian or ORCA, validated against experimental data (e.g., ’s reaction mechanisms), help identify dominant pathways .

Q. What strategies address contradictions in experimental data regarding its reaction pathways?

Contradictions often arise from competing mechanisms (e.g., ·OH addition vs. H-abstraction in ). To resolve these:

- Conduct isotopic labeling (e.g., D₂O or ¹³C-tracers) to track bond cleavage.

- Use kinetic studies (variable-temperature NMR) to distinguish rate-determining steps.

- Cross-validate with computational simulations (e.g., transition state modeling). Iterative refinement of experimental design, as emphasized in qualitative research frameworks (), reduces ambiguity .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral catalysts (e.g., BINOL-phosphoric acids) or enzymes can induce asymmetry during alkylation or cycloaddition steps. For example, asymmetric Heck reactions could stereoselectively install the alkenyl group. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical. Recent advances in photoredox catalysis ( ) may enable visible-light-driven asymmetric synthesis .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Key challenges include optimizing catalyst recovery (e.g., heterogeneous catalysts), minimizing hazardous solvents (replace CH₂Cl₂ with ethyl acetate), and ensuring reproducibility under non-ideal mixing conditions. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring. Green chemistry principles (e.g., solvent-free reactions) should guide scale-up .

Methodological Considerations

- Data Validation: Cross-reference crystallographic data (SHELXL, ) with spectroscopic results to confirm structural assignments .

- Contradiction Analysis: Apply triangulation (multiple experimental/computational methods) as per to resolve conflicting mechanistic proposals .

- Safety Protocols: Handle alkenylbenzene derivatives under inert atmospheres (N₂/Ar) to prevent oxidation or polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.